molecular formula C8H13BrO2 B8497245 4-Bromo-1,1-diethoxybut-2-yne

4-Bromo-1,1-diethoxybut-2-yne

Cat. No. B8497245
M. Wt: 221.09 g/mol
InChI Key: BCOCYOCOHFEFGR-UHFFFAOYSA-N
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Patent
US04703116

Procedure details

4-Bromo-1,1-diethoxy-2-butyne (Reagent L) was prepared according to the procedure of R. Epsystein and S. Marszak, Bull. Soc. Chim. Fr., I, pp. 313-17 (1968). A total of 74.1 g. (0.40 mole) of propargyl bromine, 59.28 g. (0.40 mole) of triethylorthoformate, and 3.2 g. (0.010 mole) of zinc iodide were combined in a reaction flask fitted with a packed distillation column and a stillhead. The mixture was heated to 100°-110° C. and ethanol was removed by slow distillation over 2.5 hours. Hexane (96 ml.) was added as required to maintain the stillhead temperature below 80° C. The pot residue was diluted with 200 ml. methylene chloride, washed with water and brine, dried with magnesium sulfate, filtered, and then distilled. A forerun of ethylorthoformate was collected, followed by the acetal at 50°-77° C./5-10 mm.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:4])[C:2]#[CH:3].[CH2:5]([O:7][CH:8](OCC)[O:9][CH2:10][CH3:11])[CH3:6]>[I-].[Zn+2].[I-]>[Br:4][CH2:1][C:2]#[C:3][CH:8]([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C#C)Br
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
Quantity
0.01 mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a packed distillation column
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100°-110° C.
CUSTOM
Type
CUSTOM
Details
ethanol was removed by slow distillation over 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Hexane (96 ml.) was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the stillhead temperature below 80° C
ADDITION
Type
ADDITION
Details
The pot residue was diluted with 200 ml
WASH
Type
WASH
Details
methylene chloride, washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
A forerun of ethylorthoformate was collected
CUSTOM
Type
CUSTOM
Details
followed by the acetal at 50°-77° C.

Outcomes

Product
Name
Type
product
Smiles
BrCC#CC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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